GPR44 (CRTH2): A Central Mediator in Allergic Inflammation and a Key Therapeutic Target
GPR44 (CRTH2): A Central Mediator in Allergic Inflammation and a Key Therapeutic Target
Abstract
Allergic inflammation is a complex immunological process orchestrated by a host of mediators and cell types, leading to conditions such as asthma, allergic rhinitis, and atopic dermatitis. Central to this process is the G-protein-coupled receptor GPR44, also known as Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). GPR44 and its primary ligand, Prostaglandin D2 (PGD2), form a critical axis that drives the recruitment and activation of key effector cells in type 2 immunity. This technical guide provides an in-depth exploration of the GPR44 pathway, from its molecular signaling and cellular functions to its validated role in preclinical models of allergic disease. We will dissect the methodologies used to investigate this pathway, offering detailed protocols for essential in vitro and in vivo experiments. Furthermore, this guide will review the landscape of GPR44-targeted therapeutics, summarizing the clinical journey of specific antagonists and discussing the insights gained from both successes and challenges. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GPR44's role in allergic inflammation and its potential as a therapeutic target.
Section 1: Introduction to the PGD2-GPR44 Axis
The initiation and propagation of an allergic response involve a rapid and coordinated release of inflammatory mediators. Among these, lipids play a crucial role as potent signaling molecules. The PGD2-GPR44 axis has emerged as a pivotal pathway in this cascade.
1.1. The Ligand: Prostaglandin D2 (PGD2) - The "Alarm" Signal
Prostaglandin D2 (PGD2) is a major prostanoid produced predominantly by activated mast cells upon allergen exposure.[1][2] Its production is catalyzed by hematopoietic PGD synthase (hPGDS) from the precursor PGH2.[3] Following an allergen challenge in asthmatic individuals, PGD2 levels in the bronchoalveolar lavage fluid can increase by more than 150-fold within minutes, highlighting its role as an immediate-response mediator.[1] This surge of PGD2 acts as a powerful "alarm" signal, initiating and amplifying the inflammatory cascade characteristic of allergic diseases.[3]
1.2. The Receptor: GPR44 (CRTH2) - A Key Player in Type 2 Immunity
GPR44, officially named PTGDR2, is a G-protein-coupled receptor (GPCR) that was initially identified as an orphan receptor, GPR44.[4][5] It was subsequently characterized as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the second major receptor for PGD2, distinct from the D-prostanoid 1 (DP1) receptor.[5][6] GPR44 is coupled to the Gαi subunit, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, triggering potent downstream cellular responses.[5] Unlike the more broadly expressed DP1 receptor, GPR44's expression is largely restricted to the key cellular players of allergic inflammation, making it a highly specific and attractive target for therapeutic intervention.[7]
1.3. Cellular Expression Profile: Targeting the Effector Cells of Allergy
The strategic expression of GPR44 on the primary effector cells of type 2 immunity underscores its central role in allergy. It is considered one of the most reliable surface markers for identifying Th2 cells.[4]
| Cell Type | Primary Function Mediated by GPR44 Activation | References |
| T helper 2 (Th2) Cells | Chemotaxis, production of IL-4, IL-5, and IL-13. | [4][6] |
| Eosinophils | Potent chemotaxis, mobilization from bone marrow, degranulation, and shape change. | [7][8] |
| Basophils | Chemotaxis and activation. | [5][6] |
| Group 2 Innate Lymphoid Cells (ILC2s) | Accumulation in inflamed tissues, cytokine production. | [8][9] |
Section 2: Molecular Mechanism and Signaling Cascade
Understanding the signaling mechanics of GPR44 is fundamental to appreciating its biological impact and the rationale for its therapeutic blockade.
2.1. GPR44 Activation and Downstream Signaling
Upon binding of PGD2, GPR44 undergoes a conformational change, activating its associated heterotrimeric Gαi protein. This activation leads to the dissociation of the Gαi subunit from the βγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Simultaneously, the liberated βγ subunits are thought to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a sharp rise in cytosolic calcium concentration. These signaling events culminate in the downstream cellular responses of chemotaxis, cytokine synthesis, and cell activation.[5]
2.2. The Dichotomy of PGD2 Receptors: GPR44 vs. DP1
The biological effects of PGD2 are complex due to its interaction with at least two distinct receptors, GPR44 (DP2) and DP1, which often mediate opposing functions.[6] While GPR44 activation is robustly pro-inflammatory, driving chemotaxis and activation of Th2 cells, eosinophils, and basophils, DP1 signaling is associated with vasodilation, smooth muscle relaxation, and inhibition of cell migration.[6][10] This functional dichotomy is critical for drug development; a selective GPR44 antagonist can block the pro-inflammatory effects of PGD2 while leaving the potentially beneficial or homeostatic effects mediated by DP1 intact.
Section 3: The Role of GPR44 in Allergic Pathophysiology
GPR44 is not merely a marker but an active participant in the pathophysiology of several major allergic diseases.
3.1. Orchestrating Cell Migration: The Chemotactic Function of GPR44
The primary and most well-documented function of GPR44 is to act as a chemoattractant receptor. By sensing the PGD2 gradient established by degranulating mast cells at the site of an allergic reaction, GPR44 on the surface of eosinophils, basophils, and Th2 cells directs their migration from the circulation into the affected tissue, such as the airways in asthma or the skin in atopic dermatitis.[6][7] This targeted recruitment is a cornerstone of the late-phase allergic response, responsible for sustained inflammation and tissue damage.
3.2. Driving Inflammation: Cytokine Release and Cell Activation
Beyond recruitment, GPR44 activation potentiates the effector functions of inflammatory cells. In Th2 cells, it enhances the production of hallmark type 2 cytokines—IL-4, IL-5, and IL-13—which are responsible for IgE production, eosinophil maturation, and airway hyperresponsiveness.[6] In eosinophils, GPR44 stimulation leads to the upregulation of adhesion molecules like CD11b, degranulation, and the release of cytotoxic proteins such as eosinophil cationic protein and major basic protein, which contribute directly to epithelial damage.[7][8]
3.3. Clinical Manifestations: GPR44's Role in Asthma, Allergic Rhinitis, and Atopic Dermatitis
-
Asthma: The PGD2-GPR44 axis is a key driver of eosinophilic airway inflammation.[1] GPR44 mediates the influx of eosinophils and Th2 cells into the lungs, contributing to airway hyperresponsiveness and remodeling.[1][8]
-
Allergic Rhinitis: PGD2 is a critical mediator of both the early-phase (sneezing, itching) and late-phase (nasal congestion) responses to allergen exposure in the nasal mucosa.[11] Preclinical studies have shown that GPR44 antagonists can effectively block both phases and reduce nasal inflammation.[10][11]
-
Atopic Dermatitis (AD): In the skin, the PGD2-GPR44 system is implicated in chronic allergic inflammation.[12] GPR44-deficient mice exhibit significantly reduced skin inflammation, cellular infiltration, and IgE production in models of chronic contact hypersensitivity, positioning GPR44 as a promising target for AD.[12]
Section 4: Investigating the GPR44 Pathway: Methodologies and Models
Robust and reproducible experimental systems are essential for dissecting the GPR44 pathway and evaluating potential antagonists. The causality behind these experimental choices lies in isolating the specific contribution of GPR44 to a complex biological process.
4.1. In Vitro Analysis: The Chemotaxis Assay
The Boyden chamber, or transwell migration assay, is the gold-standard in vitro method for quantifying GPR44-mediated chemotaxis. Its self-validating system relies on a clear, measurable output (cell migration) that is directly dependent on the chemoattractant and can be specifically blocked by an antagonist.
Detailed Protocol: Eosinophil Chemotaxis Assay
-
Rationale: This protocol is designed to specifically measure the chemotactic response of eosinophils to PGD2 and to determine the inhibitory potential of a GPR44 antagonist. Eosinophils are chosen as they are primary GPR44-expressing effector cells.
-
Materials:
-
Procedure:
-
Cell Preparation: Isolate eosinophils from healthy donor blood via negative selection. Resuspend cells in assay buffer at 1x10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of PGD2 in assay buffer (e.g., 0.1 nM to 100 nM) to add to the lower wells of the 24-well plate (600 µL/well). For a negative control, use assay buffer alone.
-
Inhibitor Treatment: In a separate tube, pre-incubate a portion of the eosinophil suspension with the GPR44 antagonist (at desired concentrations) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) must be run in parallel.
-
Assay Setup: Place the transwell inserts into the wells containing the PGD2 solutions.
-
Cell Seeding: Add 100 µL of the cell suspension (1x10⁵ cells), with or without antagonist, to the upper chamber of each insert.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: After incubation, carefully remove the inserts. To quantify migrated cells, add Calcein AM to the lower chamber, incubate as required, and measure fluorescence using a plate reader with appropriate filters. The number of migrated cells is directly proportional to the fluorescence intensity.
-
-
Self-Validation & Controls:
-
Negative Control: Buffer only in the lower well to measure random migration (chemokinesis).
-
Positive Control: A known concentration of PGD2 to establish maximal chemotaxis.
-
Vehicle Control: Ensures that the solvent used for the antagonist does not affect migration.
-
The experiment's validity is confirmed if there is a significant, dose-dependent increase in migration towards PGD2 compared to the negative control, and if this migration is specifically inhibited by the GPR44 antagonist but not the vehicle.
-
4.2. In Vivo Validation: Murine Models of Allergic Inflammation
To understand the role of GPR44 in a complex physiological system, animal models are indispensable.[15] The ovalbumin (OVA)-induced allergic rhinitis model is a robust and widely used system that recapitulates key features of the human disease.[11]
Detailed Protocol: Ovalbumin-Induced Allergic Rhinitis Mouse Model
-
Rationale: This model is chosen to assess the ability of a GPR44 antagonist to prevent allergen-induced nasal inflammation and both early and late-phase responses, which are clinically relevant endpoints.
-
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA, allergen).
-
Aluminum hydroxide (Alum, adjuvant).[16]
-
GPR44 antagonist test compound formulated for oral administration.
-
Whole-body plethysmography equipment for measuring respiratory frequency.
-
-
Procedure:
-
Sensitization (Days 0 and 7): Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum. This establishes a systemic Th2-biased immune response to the allergen.
-
Drug Administration: Beginning one day before the first challenge, administer the GPR44 antagonist or vehicle control to the mice daily via oral gavage.
-
Allergen Challenge (e.g., Days 14-20): Challenge the sensitized mice by intranasal instillation of OVA solution daily for several consecutive days to induce an allergic response in the nasal cavity.
-
Assessment of Early-Phase Response (EPR): Immediately after an OVA challenge (e.g., on day 18), monitor the respiratory frequency (RF) of the mice using whole-body plethysmography. A decrease in RF indicates nasal obstruction.[11]
-
Assessment of Late-Phase Response (LPR): 24 hours after the final OVA challenge (e.g., on day 21), assess RF again. Additionally, sacrifice the animals and collect nasal lavage fluid for cell counting (eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-5).[11]
-
Histology: Process the nasal tissue for histological analysis (e.g., H&E staining) to visualize and score inflammatory cell infiltration.
-
-
Self-Validation & Controls:
-
Naive Group: Mice that are not sensitized or challenged, to establish baseline measurements.
-
Vehicle Group: Sensitized and challenged mice receiving only the drug vehicle, to establish the maximal inflammatory response.
-
The therapeutic effect is validated if the antagonist-treated group shows a significant prevention of the decrease in RF during both EPR and LPR, and a reduction in inflammatory cell counts and cytokine levels in nasal lavage fluid compared to the vehicle group.
-
4.3. The Power of Genetics: Insights from GPR44 Knockout Models
The most definitive tool for validating the role of a specific receptor is through genetic deletion. GPR44 knockout (Gpr44-/-) mice have been instrumental in confirming the receptor's function.[17] Studies using these mice in models of asthma and atopic dermatitis have unequivocally shown a dramatic reduction in eosinophilic inflammation, Th2 cytokine production, and overall disease pathology compared to wild-type controls, providing a solid genetic foundation for the pharmacological targeting of GPR44.[12][17]
Section 5: Therapeutic Targeting of GPR44
The specific expression profile and pro-inflammatory function of GPR44 make it an ideal candidate for therapeutic intervention in allergic diseases.
5.1. The Rationale for GPR44 Antagonism
The core therapeutic hypothesis is that by selectively blocking the GPR44 receptor, one can inhibit the PGD2-driven recruitment and activation of eosinophils and Th2 cells, thereby disrupting a key amplification loop in the allergic cascade. An orally available small molecule antagonist offers a convenient and systemic approach to treating diseases that affect tissues like the lungs, nose, and skin.
5.2. A Survey of GPR44 Antagonists in Development
Numerous pharmaceutical companies have pursued the development of GPR44 antagonists. These efforts have yielded several compounds that have progressed into clinical trials.
| Compound Name | Mechanism | Key Clinical Findings / Status | References |
| Fevipiprant (QAW039) | Selective GPR44 (DP2) Antagonist | Showed significant reduction in sputum eosinophils in moderate-to-severe asthma. However, late-stage trials did not meet primary endpoints for exacerbation reduction. | [4][18] |
| Setipiprant (ACT-129968) | Selective GPR44 (DP2) Antagonist | Reduced the late-phase asthmatic response after allergen challenge. Development for allergy was discontinued but explored for other indications. | [10] |
| Ramatroban (BAY u3405) | Dual GPR44 (DP2) and TP Antagonist | Effective in reducing symptoms of allergic rhinitis and is approved for this indication in Japan. | [6][10] |
| OC000459 (Timapiprant) | Selective GPR44 (DP2) Antagonist | Reduced late-phase response in atopic asthmatics and showed beneficial effects on asthma control in eosinophilic asthma. | [4][10] |
| AZD1981 | Selective GPR44 (DP2) Antagonist | Clinical trials in persistent asthma did not demonstrate significant improvement in lung function. | [4][10] |
5.3. Clinical Trial Outcomes: Successes, Challenges, and the Importance of Phenotyping
The clinical development of GPR44 antagonists has been a journey of both promise and disappointment. While antagonists have shown clear biological activity, such as reducing eosinophil counts, translating this into broad clinical efficacy, particularly in asthma, has been challenging.[10][18]
The discrepancy between robust effects in preclinical models and mixed results in large clinical trials highlights a critical lesson: patient heterogeneity.[10] Allergic diseases like asthma are not monolithic; they are complex syndromes with different underlying mechanisms (phenotypes). The PGD2-GPR44 axis is likely a dominant driver in a specific subset of patients, such as those with high eosinophil counts (eosinophilic asthma). The lack of efficacy in broader asthma populations suggests that future clinical trials must employ better patient stratification and biomarker strategies to identify the patient populations most likely to respond to GPR44-targeted therapy.[10]
Section 6: Future Perspectives and Conclusion
GPR44 remains a highly validated and compelling target in the field of allergic inflammation. Its central role in orchestrating the migration and activation of key effector cells is undisputed. While the initial promise of GPR44 antagonists as a blockbuster treatment for all asthma patients has not been realized, the journey has provided invaluable insights into the pathophysiology of allergic disease.
The future of GPR44-targeted therapy lies in precision medicine. The development of companion diagnostics to identify patients with a "GPR44-high" or "PGD2-driven" inflammatory signature could unlock the true potential of this therapeutic class. Furthermore, exploring the role of GPR44 in other allergic conditions, such as eosinophilic esophagitis and severe atopic dermatitis, continues to be an active area of research.[4]
Section 7: References
-
Kunii, Y., et al. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Journal of Pharmacological Sciences. [Link]
-
Uller, L., et al. (2015). Role of Prostaglandin D2 and CRTH2 Blockade in Early- And Late-Phase Nasal Responses. Allergy. [Link]
-
Fokkens, W. J., et al. (2017). Targeting the PGD 2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology. [Link]
-
Alquraini, A., et al. (2023). Targeting CD44 Receptor Pathways in Degenerative Joint Diseases: Involvement of Proteoglycan-4 (PRG4). MDPI. [Link]
-
Druey, K. M., & Greiner, D. L. (2008). Regulation of G-protein-coupled signaling pathways in allergic inflammation. Current Opinion in Immunology. [Link]
-
Oyesola, O. O., et al. (2021). PGD2 and CRTH2 counteract Type 2 cytokine–elicited intestinal epithelial responses during helminth infection. Journal of Experimental Medicine. [Link]
-
Druey, K. M., & Greiner, D. L. (2009). Regulation of G-protein-coupled signaling pathways in allergic inflammation. Immunologic Research. [Link]
-
Wikipedia. Prostaglandin D2. [Link]
-
Kowalski, M. L., et al. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. International Archives of Allergy and Immunology. [Link]
-
Zsohár, A., et al. (2016). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Inflammation Research. [Link]
-
Varricchi, G., et al. (2019). Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives. Expert Opinion on Investigational Drugs. [Link]
-
Xue, L., et al. (2014). The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. Journal of Immunology. [Link]
-
Schmidt, C. A., et al. (2024). G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds. JCI Insight. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology. [Link]
-
National Cancer Institute. (2016). Chemotaxis Assay. NCBI Bookshelf. [Link]
-
Gervais, F. G., et al. (2007). The Role of the Prostaglandin D2 Receptor, DP, in Eosinophil Trafficking. The Journal of Immunology. [Link]
-
Strauman, T., et al. (2022). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Frontiers in Immunology. [Link]
-
Bandeira, T., et al. (2015). CRTH2 Is A Critical Regulator of Neutrophil Migration and Resistance to Polymicrobial Sepsis. The Journal of Immunology. [Link]
-
ResearchGate. Knockout Mouse Models Used in Asthma Studies. [Link]
-
Peinhaupt, M., et al. (2017). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Medicine. [Link]
-
Satoh, T., et al. (2006). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. The Journal of Immunology. [Link]
-
Patsnap Synapse. (2025). What PGD2 receptor antagonists are in clinical trials currently? [Link]
-
Wambre, E., & DeLong, J. H. (2020). Mouse Models for Food Allergies: Where Do We Stand? Current Allergy and Asthma Reports. [Link]
-
Shamri, R., & Levy, B. D. (2018). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Allergy, Asthma & Clinical Immunology. [Link]
Sources
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Models for Food Allergies: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. What PGD2 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
